5-Carboxamidotryptamine

Catalog No.
S583080
CAS No.
74885-09-9
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Carboxamidotryptamine

CAS Number

74885-09-9

Product Name

5-Carboxamidotryptamine

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)

InChI Key

WKZLNEWVIAGNAW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN

Synonyms

5-carboxamide tryptamine, 5-carboxamidotryptamine, 5-carboxyamidotryptamine

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN

-CT as a Serotonin Receptor Agonist

-CT functions as a non-selective, high-affinity full agonist at several serotonin receptors, including:

  • 5-HT1A: This receptor is widely distributed in the brain and plays a role in various functions, including mood regulation, anxiety, and cognition .
  • 5-HT1B: This receptor is involved in cardiovascular function, behavior, and hormone regulation .
  • 5-HT1D: This receptor is expressed in various brain regions and implicated in motor control, learning, and memory .
  • 5-HT5A: This receptor is involved in learning, memory, and cognitive function .
  • 5-HT7: This receptor is involved in various physiological processes, including learning, memory, and circadian rhythm regulation .

5-CT also interacts with other serotonin receptors, albeit with lower affinity, including 5-HT2, 5-HT3, and 5-HT6. Notably, it has negligible affinity for 5-HT1E and 5-HT1F receptors .

Research Applications of 5-CT

Due to its interaction with various serotonin receptors, 5-CT has been explored in scientific research for its potential role in understanding and treating:

  • Neurological and psychiatric disorders: Studies have investigated the potential use of 5-CT in understanding and treating conditions like anxiety, depression, and schizophrenia .
  • Cognitive function: Research has explored the role of 5-CT in learning, memory, and cognitive processes .
  • Drug discovery: 5-CT serves as a valuable tool in drug discovery efforts, aiding researchers in developing new medications targeting specific serotonin receptors .

5-Carboxamidotryptamine is a tryptamine derivative closely related to serotonin, known for its high affinity as a full agonist at various serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. It has been investigated for its potential therapeutic applications, especially in migraine treatment due to its vasodilatory effects on carotid circulation and ability to induce hypotension in animal models . The molecular formula of 5-carboxamidotryptamine is C₁₁H₁₃N₃O, with a molar mass of approximately 203.245 g/mol .

  • 5-CT acts as a non-selective agonist at various serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7) [].
  • Agonists mimic the effects of natural neurotransmitters by binding to their receptors and triggering similar cellular responses [].
  • The specific effects of 5-CT depend on the receptor subtype and the targeted brain region [].
  • Information regarding the safety profile of 5-CT is limited due to restrictions on its research and development [].
  • Due to structural similarity to serotonin, 5-CT may have psychoactive properties, and research into its effects is likely restricted [].
Typical of amines and carboxylic acids. Its reactivity can be attributed to the presence of the carboxamide functional group, which can participate in condensation reactions and form amide bonds. Additionally, it can be involved in acylation reactions due to its carboxylic acid moiety. The structural modifications of 5-carboxamidotryptamine have led to the synthesis of several derivatives with altered pharmacological profiles .

5-Carboxamidotryptamine exhibits significant biological activity as a serotonin receptor agonist. It binds with high affinity to multiple serotonin receptors, influencing various physiological processes such as vasodilation and modulation of neurotransmission. Specifically, it has been shown to induce cardiac sympatho-inhibition in diabetic rats by acting on peripheral 5-HT5A receptors . This compound's ability to affect neurotransmitter systems makes it a valuable tool for studying serotonin-mediated responses.

The synthesis of 5-carboxamidotryptamine typically involves multi-step organic reactions starting from tryptamine or its derivatives. One common method includes the introduction of a carboxamide group through acylation reactions. The process may involve protecting groups to ensure selectivity during synthesis and purification steps. Various synthetic routes have been explored to optimize yield and purity .

5-Carboxamidotryptamine is primarily used as a pharmacological tool in research settings to study the functions of serotonin receptors, particularly the 5-HT1 and 5-HT7 subtypes. Its vasodilatory properties have led to investigations into its potential use as a treatment for migraines and other vascular conditions. Additionally, it serves as a reference compound in the development of new drugs targeting serotonin pathways .

Studies have demonstrated that 5-carboxamidotryptamine interacts selectively with various serotonin receptor subtypes, showing unique binding profiles that influence its pharmacological effects. For instance, it has been shown to mimic serotonin-induced responses in cardiac tissues through specific receptor interactions. Research continues to explore the implications of these interactions in both normal and pathological states .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-carboxamidotryptamine and exhibit comparable biological activities. Below is a comparison highlighting their uniqueness:

Compound NameStructural SimilarityReceptor AffinityUnique Features
2-Methyl-5-hydroxytryptamineTryptamine derivativePrimarily 5-HT1ASelective agonist for anxiety
SumatriptanTryptamine derivativeHigh affinity for 5-HT1BApproved migraine treatment
FrovatriptanTryptamine derivativeSelective for 5-HT1BLonger half-life than sumatriptan
AcetryptineTryptamine derivativeNon-selectiveUsed in depression treatment
AH-494Close derivativeAgonist for multiple receptorsMore selective over 5-HT7

These compounds illustrate the diversity within the tryptamine class while emphasizing the unique receptor binding profile and potential therapeutic applications of 5-carboxamidotryptamine .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

203.105862047 g/mol

Monoisotopic Mass

203.105862047 g/mol

Heavy Atom Count

15

UNII

91H76044O0

Wikipedia

5-Carboxamidotryptamine

Dates

Modify: 2023-08-15

Increased functional coupling of 5-HT

Boris Mlinar, Alberto Montalbano, Jonas Waider, Klaus-Peter Lesch, Renato Corradetti
PMID: 29126768   DOI: 10.1016/j.euroneuro.2017.10.033

Abstract

Firing activity of serotonergic neurons is under regulatory control by somatodendritic 5-HT
autoreceptors (5-HT
ARs). Enhanced 5-HT
AR functioning may cause decreased serotonergic signaling in brain and has thereby been implicated in the etiology of mood and anxiety disorders. Tryptophan hydroxylase-2 knockout (Tph2
) mice exhibit sensitization of 5-HT
agonist-induced inhibition of serotonergic neuron firing and thus represents a unique animal model of enhanced 5-HT
AR functioning. To elucidate the mechanisms underlying 5-HT
AR supersensitivity in Tph2
mice, we characterized the activation of G protein-coupled inwardly-rectifying potassium (GIRK) conductance by the 5-HT
receptor agonist 5-carboxamidotryptamine using whole-cell recordings from serotonergic neurons in dorsal raphe nucleus. Tph2
mice exhibited a mean twofold leftward shift of the agonist concentration-response curve (p < 0.001) whereas the maximal response, proportional to the 5-HT
AR number, was not different (p = 0.42) compared to Tph2
and Tph2
littermates. No differences were found in the basal inwardly-rectifying potassium conductance, determined in the absence of agonist, (p = 0.80) nor in total GIRK conductance activated by intracellular application of GTP-γ-S (p = 0.69). These findings indicate increased functional coupling of 5-HT
ARs to GIRK channels in Tph2
mice without a concomitant increase in 5-HT
ARs and/or GIRK channel density. In addition, no changes were found in α
-adrenergic facilitation of firing (p = 0.72) indicating lack of adaptive changes Tph2
mice. 5-HT
AR supersensitivity may represents a previously unrecognized cause of serotonergic system hypofunction and associated disorders and provides a possible explanation for conflicting results on the correlation between 5-HT
AR density and depression in clinical imaging studies.


Chronic 5-HT

José Ángel García-Pedraza, Oswaldo Hernández-Abreu, Mónica García, Asunción Morán, Carlos M Villalón
PMID: 28886249   DOI: 10.1139/cjpp-2017-0191

Abstract

Serotonin (5-hydroxytryptamine; 5-HT) inhibits the rat cardioaccelerator sympathetic outflow by 5-HT
receptors. Because chronic blockade of sympatho-excitatory 5-HT
receptors is beneficial in several cardiovascular pathologies, this study investigated whether sarpogrelate (a 5-HT
receptor antagonist) alters the pharmacological profile of the above sympatho-inhibition. Rats were pretreated for 2 weeks with sarpogrelate in drinking water (30 mg/kg per day; sarpogrelate-treated group) or equivalent volumes of drinking water (control group). Animals were pithed and prepared for spinal stimulation (C
-T
) of the cardioaccelerator sympathetic outflow or for intravenous (i.v.) bolus injections of noradrenaline. Both procedures produced tachycardic responses remaining unaltered after saline. Continuous i.v. infusions of 5-HT induced a cardiac sympatho-inhibition that was mimicked by the 5-HT receptor agonists 5-carboxamidotryptamine (5-CT; 5-HT
), CP 93,129 (5-HT
), or PNU 142633 (5-HT
), but not by indorenate (5-HT
) in both groups; whereas LY344864 (5-HT
) mimicked 5-HT only in sarpogrelate-treated rats. In sarpogrelate-treated animals, i.v. GR 127935 (310 μg/kg; 5-HT
receptor antagonist) attenuated 5-CT-induced sympatho-inhibition and abolished LY344864-induced sympatho-inhibition; while GR 127935 plus SB 699551 (1 mg/kg; 5-HT
receptor antagonist) abolished 5-CT-induced inhibition. These results confirm the cardiac sympatho-inhibitory role of 5-HT
, 5-HT
, and 5-HT
receptors in both groups; nevertheless, sarpogrelate treatment specifically unmasked a cardiac sympatho-inhibition mediated by 5-HT
receptors.


Synaptic Remodeling Depends on Signaling between Serotonin Receptors and the Extracellular Matrix

Monika Bijata, Josephine Labus, Daria Guseva, Michał Stawarski, Malte Butzlaff, Joanna Dzwonek, Jenny Schneeberg, Katrin Böhm, Piotr Michaluk, Dmitri A Rusakov, Alexander Dityatev, Grzegorz Wilczyński, Jakub Wlodarczyk, Evgeni Ponimaskin
PMID: 28564597   DOI: 10.1016/j.celrep.2017.05.023

Abstract

Rewiring of synaptic circuitry pertinent to memory formation has been associated with morphological changes in dendritic spines and with extracellular matrix (ECM) remodeling. Here, we mechanistically link these processes by uncovering a signaling pathway involving the serotonin 5-HT7 receptor (5-HT7R), matrix metalloproteinase 9 (MMP-9), the hyaluronan receptor CD44, and the small GTPase Cdc42. We highlight a physical interaction between 5-HT7R and CD44 (identified as an MMP-9 substrate in neurons) and find that 5-HT7R stimulation increases local MMP-9 activity, triggering dendritic spine remodeling, synaptic pruning, and impairment of long-term potentiation (LTP). The underlying molecular machinery involves 5-HT7R-mediated activation of MMP-9, which leads to CD44 cleavage followed by Cdc42 activation. One important physiological consequence of this interaction includes an increase in neuronal outgrowth and elongation of dendritic spines, which might have a positive effect on complex neuronal processes (e.g., reversal learning and neuronal regeneration).


Role of spinal 5-HT5A, and 5-HT1A/1B/1D, receptors in neuropathic pain induced by spinal nerve ligation in rats

Sabino Hazael Avila-Rojas, Isabel Velázquez-Lagunas, Ana Belen Salinas-Abarca, Paulino Barragán-Iglesias, Jorge Baruch Pineda-Farias, Vinicio Granados-Soto
PMID: 26168890   DOI: 10.1016/j.brainres.2015.06.043

Abstract

Serotonin (5-HT) participates in pain modulation by interacting with different 5-HT receptors. The role of 5-HT5A receptor in neuropathic pain has not previously studied. The purpose of this study was to investigate: A) the role of 5-HT5A receptors in rats subjected to spinal nerve injury; B) the expression of 5-HT5A receptors in dorsal spinal cord and dorsal root ganglia (DRG). Neuropathic pain was induced by L5/L6 spinal nerve ligation. Tactile allodynia in neuropathic rats was assessed with von Frey filaments. Western blot methodology was used to determine 5-HT5A receptor protein expression. Intrathecal administration (on day 14th) of 5-HT (10-100 nmol) or 5-carboxamidotryptamine (5-CT, 0.03-0.3 nmol) reversed nerve injury-induced tactile allodynia. Intrathecal non-selective (methiothepin, 0.1-0.8 nmol) and selective (SB-699551, 1-10 nmol) 5-HT5A receptor antagonists reduced, by ~60% and ~25%, respectively, the antiallodynic effect of 5-HT (100 nmol) or 5-CT (0.3 nmol). Moreover, both selective 5-HT1A and 5-HT1B/1D receptor antagonists, WAY-100635 (0.3-1 nmol) and GR-127935 (0.3-1 nmol), respectively, partially diminished the antiallodynic effect of 5-HT or 5-CT by about 30%. Injection of antagonists, by themselves, did not affect allodynia. 5-HT5A receptors were expressed in the ipsilateral dorsal lumbar spinal cord and DRG and L5/L6 spinal nerve ligation did not modify 5-HT5A receptor protein expression in those sites. Results suggest that 5-HT5A receptors reduce pain processing in the spinal cord and that 5-HT and 5-CT reduce neuropathic pain through activation of 5-HT5A and 5-HT1A/1B/1D receptors. These receptors could be an important part of the descending pain inhibitory system.


5-HT1D receptor inhibits renal sympathetic neurotransmission by nitric oxide pathway in anesthetized rats

José-Ángel García-Pedraza, Mónica García, María-Luisa Martín, Asunción Morán
PMID: 26003124   DOI: 10.1016/j.vph.2015.05.003

Abstract

Although serotonin has been shown to inhibit peripheral sympathetic outflow, serotonin regulation on renal sympathetic outflow has not yet been elucidated. This study investigated which 5-HT receptor subtypes are involved. Wistar rats were anesthetized (sodium pentobarbital; 60mg/kg, i.p.), and prepared for in situ autoperfused rat kidney, which allows continuous measurement of systemic blood pressure (SBP), heart rate (HR) and renal perfusion pressure (PP). Electrical stimulation of renal sympathetic nerves resulted in frequency-dependent increases in PP (18.3±1.0, 43.7±2.7 and 66.7±4.0 for 2, 4 and 6Hz, respectively), without altering SBP or HR. 5-HT, 5-carboxamidotryptamine (5-HT1/7 agonist) (0.00000125-0.1μg/kg each) or l-694,247 (5-HT1D agonist; 0.0125μg/kg) i.a. bolus inhibited vasopressor responses by renal nerve electrical stimulation, unlike i.a. bolus of agonists α-methyl-5-HT (5-HT2), 1-PBG (5-HT3), cisapride (5-HT4), AS-19 (5-HT7), CGS-12066B (5-HT1B) or 8-OH-DPAT (5-HT1A) (0.0125μg/kg each). The effect of l-694,247 did not affect the exogenous norepinephrine-induced vasoconstrictions, whereas was abolished by antagonist LY310762 (5-HT1D; 1mg/kg) or l-NAME (nitric oxide; 10mg/kg), but not by indomethacin (COX1/2; 2mg/kg) or glibenclamide (ATP-dependent K(+) channel; 20mg/kg). These results suggest that 5-HT mechanism-induced inhibition of rat vasopressor renal sympathetic outflow is mainly mediated by prejunctional 5-HT1D receptors via nitric oxide release.


Impaired effect of activation of rat hippocampal 5-HT7 receptors, induced by treatment with the 5-HT7 receptor antagonist SB 269970

M Kusek, J Sowa, K Tokarski, G Hess
PMID: 25903960   DOI:

Abstract

Effects of the 5-HT(7) receptor antagonist SB 269970, administered for 14 days (1.25 mg/kg), were studied in ex vivo slices of rat hippocampus. To activate the 5-HT(7) receptor, 5-carboxamidotryptamine (5-CT, 200 nM) was applied in the presence of WAY 100635 (2 μM), a 5-HT(1A) receptor antagonist. In contrast to control preparations, no 5-HT(7) receptor-mediated increase in excitability nor depolarization and an increase in the input resistance of CA1 and CA3 pyramidal neurons were present in slices prepared from rats treated with SB 269970. The treatment also abolished the stimulatory effect of 5-HT(7) receptor activation on spontaneous excitatory postsynaptic currents recorded from CA1 stratum radiatum/lacunosum-moleculare interneurons. These data demonstrate that repeated administration of SB 269970 impairs the reactivity of the CA1 hippocampal neuronal network to 5-HT(7) receptor activation.


Role of peripheral 5-HT

José Ángel García-Pedraza, Oswaldo Hernández-Abreu, Asunción Morán, José Carretero, Mónica García-Domingo, Carlos M Villalón
PMID: 33168874   DOI: 10.1038/s41598-020-76298-6

Abstract

5-HT inhibits cardiac sympathetic neurotransmission in normoglycaemic rats, via 5-HT
, 5-HT
and 5-HT
receptor activation. Since type 1 diabetes impairs the cardiac sympathetic innervation leading to cardiopathies, this study aimed to investigate whether the serotonergic influence on cardiac noradrenergic control is altered in type 1 diabetic rats. Diabetes was induced in male Wistar rats by streptozotocin (50 mg/kg, i.p.). Four weeks later, the rats were anaesthetized, pithed and prepared for producing tachycardic responses by electrical preganglionic stimulation (C
-T
) of the cardioaccelerator sympathetic outflow or i.v. noradrenaline bolus injections. Immunohistochemistry was performed to study 5-HT
, 5-HT
and 5-HT
receptor expression in the stellate ganglion from normoglycaemic and diabetic rats. In the diabetic group, i) i.v. continuous infusions of 5-HT induced a cardiac sympatho-inhibition that was mimicked by the 5-HT
agonist 5-carboxamidotryptamine (without modifying noradrenaline-induced tachycardia), but not by the agonists indorenate (5-HT
), CP 93,129 (5-HT
), PNU 142633 (5-HT
), or LY344864 (5-HT
); ii) SB 699551 (5-HT
antagonist; i.v.) completely reversed 5-CT-induced cardiac sympatho-inhibition; and iii) 5-HT
receptors were more expressed in the stellate ganglion compared to normoglycaemic rats. These results show the prominent role of the peripheral 5-HT
receptors prejunctionally inhibiting the cardiac sympathetic drive in type 1 diabetic rats.


5-Hydroxytryptamine does not reduce sympathetic nerve activity or neuroeffector function in the splanchnic circulation

Emma S Darios, Susan M Barman, Hakan S Orer, Shaun F Morrison, Robert P Davis, Bridget M Seitz, Robert Burnett, Stephanie W Watts
PMID: 25732865   DOI: 10.1016/j.ejphar.2015.02.032

Abstract

Infusion of 5-hydroxytryptamine (5-HT) in conscious rats results in a sustained (up to 30 days) fall in blood pressure. This is accompanied by an increase in splanchnic blood flow. Because the splanchnic circulation is regulated by the sympathetic nervous system, we hypothesized that 5-HT would: 1) directly reduce sympathetic nerve activity in the splanchnic region; and/or 2) inhibit sympathetic neuroeffector function in splanchnic blood vessels. Moreover, removal of the sympathetic innervation of the splanchnic circulation (celiac ganglionectomy) would reduce 5-HT-induced hypotension. In anaesthetized Sprague-Dawley rats, mean blood pressure was reduced from 101±4 to 63±3mm Hg during slow infusion of 5-HT (25μg/kg/min, i.v.). Pre- and postganglionic splanchnic sympathetic nerve activity were unaffected during 5-HT infusion. In superior mesenteric arterial rings prepared for electrical field stimulation, neither 5-HT (3, 10, 30nM), the 5-HT1B receptor agonist CP 93129 nor 5-HT1/7 receptor agonist 5-carboxamidotryptamine inhibited neurogenic contraction compared to vehicle. 5-HT did not inhibit neurogenic contraction in superior mesenteric venous rings. Finally, celiac ganglionectomy did not modify the magnitude of fall or time course of 5-HT-induced hypotension when compared to animals receiving sham ganglionectomy. We conclude it is unlikely 5-HT interacts with the sympathetic nervous system at the level of the splanchnic preganglionic or postganglionic nerve, as well as at the neuroeffector junction, to reduce blood pressure. These important studies allow us to rule out a direct interaction of 5-HT with the splanchnic sympathetic nervous system as a cause of the 5-HT-induced fall in blood pressure.


Regulation of δ Opioid Receptor-Mediated Signaling and Antinociception in Peripheral Sensory Neurons by Arachidonic Acid-Dependent 12/15-Lipoxygenase Metabolites

Laura C Sullivan, Teresa A Chavera, Xiaoli Gao, Miryam M Pando, Kelly A Berg
PMID: 28465374   DOI: 10.1124/jpet.117.241604

Abstract

The function of
opioid receptors (DOR) expressed by peripheral pain-sensing neurons (nociceptors) is regulated by both cyclooxygenase- and lipoxygenase (LOX)-dependent arachidonic acid (AA) metabolites. Whereas cyclooxygenase metabolites enhance responsiveness, LOX metabolites elicit a refractory, nonsignaling state of the DOR receptor system for antinociceptive signaling. In this study, using high-performance liquid chromatography-tandem mass spectrometry analyses, we have found that the 12-/15-LOX metabolites, 12-hydroxyeicosatetraenoic acid (HETE) and 15-HETE, were elevated after treatment of adult rat primary sensory neuron cultures with AA. Exogenously applied 12-HETE and 15-HETE, but not 5-HETE, completely prevented DOR and
opioid receptor (KOR) agonist-mediated inhibition of prostaglandin E2 (PGE
)-stimulated cAMP accumulation, but not inhibition, by the 5-HT
receptor agonist 5-carboxamidotryptamine in cultured peripheral sensory neurons and in Chinese hamster ovary (CHO) cells heterologously expressing DOR or KOR. Similarly, intraplantar injection of 12- or 15-HETE, either alone or in combination, prevented DOR agonist-mediated inhibition of PGE
-evoked thermal allodynia. Further, both AA- and carrageenan-mediated induction of the nonresponsive state of the DOR system was blocked by an intraplantar coinjection of the 12-/15-LOX inhibitors baicalein and luteolin. In contrast to the regulation of cAMP signaling, pretreatment with 12- and 15-HETE had no effect on either DOR or KOR agonist- mediated activation of extracellular signal-regulated kinase in peripheral sensory neurons or CHO cells. These results suggest that the analgesic efficacy of peripherally restricted opioids for treatment of inflammatory pain may be enhanced by adjunct inhibition of LOX activity.


Explore Compound Types